2-Formyl-3-hydroxyphenyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8O4 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2-formyl-3-hydroxyphenyl) acetate |
InChI |
InChI=1S/C9H8O4/c1-6(11)13-9-4-2-3-8(12)7(9)5-10/h2-5,12H,1H3 |
InChI Key |
AZGAAVUDSNBIGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1C=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Formyl 3 Hydroxyphenyl Acetate
Established Synthetic Routes and Reaction Conditions
The preparation of 2-formyl-3-hydroxyphenyl acetate (B1210297) can be accomplished through several established synthetic pathways. These include the direct acetylation of precursor phenols, esterification approaches, one-pot synthesis techniques, and multi-step syntheses that incorporate strategic formylation reactions.
Direct Acetylation of Precursor Phenols
A primary and straightforward method for synthesizing 2-formyl-3-hydroxyphenyl acetate is the direct acetylation of 2,3-dihydroxybenzaldehyde (B126233). This reaction involves the selective acylation of one of the hydroxyl groups of the catechol-type aldehyde. The selectivity of this reaction is crucial and is often influenced by the reaction conditions, including the choice of acetylating agent, solvent, and catalyst.
The inherent differences in the acidity and steric hindrance of the two hydroxyl groups in 2,3-dihydroxybenzaldehyde can be exploited to achieve regioselective acetylation. The 2-hydroxyl group can form an intramolecular hydrogen bond with the adjacent formyl group, which can affect its reactivity compared to the 3-hydroxyl group. mdpi.com
Esterification Approaches
Esterification represents another viable synthetic route. This can involve the reaction of a suitable carboxylic acid or its derivative with a precursor alcohol. For instance, a method for preparing carboxylic acid esters of β-formyl-crotyl alcohol involves the rearrangement of a corresponding ester of 2-formyl-2-hydroxy-but-3-ene in the presence of a copper catalyst. google.com While not a direct synthesis of the target compound, this illustrates the principles of esterification in related formyl-containing molecules.
Multi-Step Synthesis Involving Strategic Formylation Reactions
Multi-step syntheses allow for the strategic introduction of the formyl and acetate groups. A common strategy involves the formylation of a pre-existing phenol (B47542) that already contains an acetate or a protected hydroxyl group. The ortho-formylation of phenols is a key reaction in this approach.
Several methods for the direct formylation of phenols exist, though many lack regioselectivity. orgsyn.org A notable exception is the use of magnesium chloride, triethylamine (B128534), and paraformaldehyde, which provides high yields of ortho-formylated products. orgsyn.orgorgsyn.org This method is applicable to a wide range of substituted phenols and has been used in the synthesis of various salicylaldehydes. researchgate.netorgsyn.org Another metal-free approach utilizes ammonium (B1175870) acetate as a catalyst for the formylation of phenols with paraformaldehyde in acetic acid, offering mild reaction conditions and simple operation. sioc-journal.cn
Investigation of Precursor Compounds and Starting Materials
The selection of appropriate precursor compounds is fundamental to the successful synthesis of this compound. The most direct precursor is 2,3-dihydroxybenzaldehyde . nih.govchemicalbook.comsigmaaldrich.com This compound provides the necessary carbon skeleton and the hydroxyl groups for subsequent acetylation. Synthesis of 2,3-dihydroxybenzaldehyde can be achieved from o-vanillin using aluminum trichloride (B1173362) and sodium iodide. chemicalbook.com
Another key precursor is 3-hydroxyphenyl acetate . This compound can be subjected to a formylation reaction to introduce the aldehyde group at the ortho position.
The table below summarizes the key precursor compounds.
| Precursor Compound | Role in Synthesis |
| 2,3-Dihydroxybenzaldehyde | Direct precursor for acetylation. |
| 3-Hydroxyphenyl Acetate | Precursor for ortho-formylation. |
| o-Vanillin | Starting material for the synthesis of 2,3-dihydroxybenzaldehyde. chemicalbook.com |
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product, this compound. Key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.
For direct acetylation of 2,3-dihydroxybenzaldehyde, the choice of acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) and the base used to scavenge the acidic byproduct can significantly impact the regioselectivity.
In formylation reactions, the nature of the catalyst is critical. For instance, in the ortho-formylation of phenols, the use of anhydrous magnesium dichloride and triethylamine has been shown to be highly effective. orgsyn.org The reaction temperature and duration are also important factors; gentle reflux for a few hours is often sufficient. orgsyn.org In metal-free formylation, the concentration of the ammonium acetate catalyst and the reaction time are key variables to optimize. sioc-journal.cn
The solvent can also play a significant role. For example, in the regioselective benzylation of 2,4-dihydroxybenzaldehyde, using acetonitrile (B52724) as the solvent was found to increase the selectivity of the reaction compared to acetone. google.com
The following table outlines some of the reaction parameters and their effects on the synthesis.
| Parameter | Effect on Synthesis |
| Catalyst | Influences reaction rate and selectivity. For example, MgCl2/Et3N promotes ortho-formylation. orgsyn.org |
| Solvent | Can affect solubility of reactants and influence regioselectivity. google.com |
| Temperature | Affects reaction rate; higher temperatures can sometimes lead to side products. |
| Reaction Time | Needs to be optimized to ensure complete conversion without product degradation. |
| Base | In acylation reactions, the choice of base can influence which hydroxyl group is acetylated. |
By systematically studying and fine-tuning these parameters, the synthesis of this compound can be made more efficient and selective, leading to higher yields of the pure product.
Development of Isolation and Purification Methodologies
The effective isolation and purification of this compound and its derivatives are critical for obtaining materials of high purity for subsequent reactions and analyses. Standard laboratory procedures involve a combination of extraction and chromatographic techniques.
Following a synthesis, the typical workup involves quenching the reaction, often with water or a saturated sodium bicarbonate solution. mdpi.comnih.gov The product is then extracted from the aqueous phase into an organic solvent, with ethyl acetate being a common choice. mdpi.comnih.gov The combined organic layers are subsequently washed with water and brine to remove inorganic impurities and residual water-soluble reagents. mdpi.comnih.gov Drying of the organic phase is accomplished using an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), followed by filtration. mdpi.comnih.gov The solvent is then removed under reduced pressure to yield the crude product. mdpi.com
Further purification is generally achieved through chromatography. Thin Layer Chromatography (TLC) is frequently used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com For preparative scale purification, flash silica (B1680970) gel column chromatography is a standard method, allowing for the separation of the desired compound from byproducts and unreacted starting materials. nih.gov In some cases, High-Performance Liquid Chromatography (HPLC) may be employed for analytical or small-scale preparative purposes to achieve very high purity. mdpi.com
Table 1: Summary of Isolation and Purification Techniques
| Step | Technique | Purpose |
| Initial Workup | Liquid-Liquid Extraction | To separate the organic product from the aqueous reaction mixture. mdpi.comnih.gov |
| Washing | Brine Wash | To remove residual water and some inorganic impurities. mdpi.comnih.gov |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove dissolved water from the organic solvent. mdpi.comnih.gov |
| Solvent Removal | Concentration under Reduced Pressure | To isolate the non-volatile crude product from the solvent. mdpi.com |
| Purification | Flash Column Chromatography | To separate the target compound from impurities on a preparative scale. nih.gov |
| Monitoring | Thin Layer Chromatography (TLC) | To track reaction progress and identify components. mdpi.com |
| High Purity Analysis | High-Performance Liquid Chromatography (HPLC) | For analytical quantification and high-resolution separation. mdpi.com |
Synthesis of Derivatives and Analogs of this compound
The structure of this compound offers multiple sites for chemical modification, including the ester group, the phenolic ring, and the formyl group. These modifications allow for the generation of a diverse library of analogs with potentially new properties.
Modifications of the Ester Moiety
The acetate group is a key site for derivatization. It can be modified to produce a range of other esters or functional groups like amides. The choice of the ester group can significantly influence the properties of the molecule. For instance, in related hydroxyphenyl derivatives, modifying a carboxylic acid to various esters (methyl, ethyl, propyl, butyl) has been shown to enhance biological activity, which is attributed to an increase in hydrophobicity. nih.gov
Standard chemical methods can be employed for these transformations. Acylation with different acid halides or anhydrides can introduce alternative ester functionalities. rsc.org It has been demonstrated in related phenolic compounds that selective acylation can be achieved through the use of specific catalysts. unl.pt Furthermore, the ester can be converted into an amide, which has been shown to have similar activities to esters in certain classes of hydroxyphenyl derivatives. nih.gov
Table 2: Potential Ester and Amide Derivatives
| Original Functional Group | Target Functional Group | Potential Reagents |
| Acetate (-OCOCH₃) | Methyl Ester | Methanol, Acid/Base Catalyst |
| Acetate (-OCOCH₃) | Ethyl Ester | Ethanol (B145695), Acid/Base Catalyst |
| Acetate (-OCOCH₃) | Isopropyl Ester | Isopropanol (B130326), Acid/Base Catalyst |
| Acetate (-OCOCH₃) | tert-Butyl Ester | tert-Butanol, Acid/Base Catalyst |
| Acetate (-OCOCH₃) | Amide | Ammonia or Primary/Secondary Amine |
Functionalization of the Phenolic Ring
The aromatic ring of this compound is susceptible to electrophilic substitution and other modifications, allowing for the introduction of new functional groups. A key reaction is formylation, such as the Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid like tin(IV) chloride to add a formyl group to an activated aromatic ring. mdpi.comarpgweb.com
The existing formyl group can also be used to build more complex structures. For example, a Knoevenagel condensation can be performed between the aldehyde and a compound with an active methylene (B1212753) group, such as nitroethane, using a catalyst like ammonium acetate. mdpi.comarpgweb.com This reaction converts the formyl group into an α,β-unsaturated system, providing a scaffold for further chemical transformations. mdpi.comarpgweb.com Other advanced strategies applicable to phenolic rings include cyclization reactions, such as the Wacker-type oxidative cyclization of an introduced o-allyl group to form a benzofuran (B130515) ring system. unl.pt
Preparation of Catalytically Active Derivatives
The formyl group of this compound is a prime handle for synthesizing derivatives with potential catalytic activity. A well-established strategy is the formation of Schiff bases (or imines) through the condensation of the aldehyde with a primary amine. nih.govmediresonline.org
Schiff bases are versatile organic compounds, and many, especially their metal complexes, exhibit excellent catalytic activity in various reactions. nih.gov The synthesis involves reacting this compound with a selected primary amine (R-NH₂), often with acid catalysis, to form the corresponding imine derivative. mediresonline.org The resulting Schiff base ligand, which incorporates the hydroxyphenyl acetate framework, can then be coordinated with various transition metals. nih.gov These metal complexes have found applications as catalysts in a range of organic transformations, leveraging the stability conferred by the ligand structure. nih.gov
Advanced Synthetic Approaches
More complex, multi-step synthetic routes have been developed for related hydroxyphenyl acetic acid structures, demonstrating advanced strategies that could be adapted for this compound. One such approach involves a sequence of reactions beginning with the protection of the phenolic hydroxyl group (e.g., via methylation), followed by a regioselective formylation of the activated ring. mdpi.comarpgweb.com This intermediate can then undergo condensations (e.g., Aldol-type or Knoevenagel) to extend the carbon skeleton, followed by reduction and final deprotection steps to yield a highly functionalized target molecule. mdpi.comarpgweb.com Such multi-step sequences allow for the precise construction of complex molecular architectures. mdpi.com
Stereoselective Synthesis Considerations
When synthesizing derivatives of this compound that contain new chiral centers, controlling the stereochemistry is often crucial, particularly for biological applications. Research on related compounds has shown that different stereoisomers can exhibit significantly different biological activities. nih.gov For example, in certain inhibitors, the R-stereoisomer was found to be more potent than the S-configuration. nih.gov
Achieving stereoselectivity often requires the use of chiral auxiliaries or chiral starting materials. An effective strategy for the asymmetric synthesis of related α-hydroxy phenylacetic acids involves using an inexpensive and readily available chiral starting material, such as (S)-mandelic acid. arpgweb.com This approach, termed "self-reproduction of chirality," allows for the creation of new stereocenters with a high degree of stereochemical control, often resulting in products with high enantiomeric excess (ee). arpgweb.com The stereochemical purity of the products is typically determined using techniques like NMR with a chiral shift reagent. arpgweb.com
Application of Green Chemistry Principles in Synthesis
The integration of green chemistry principles into the synthesis of this compound is a critical consideration for developing environmentally benign and sustainable processes. While specific green synthesis routes for this compound are not extensively documented in publicly available literature, the core tenets of green chemistry provide a framework for hypothetical improvements over classical methods. Key areas of focus would include the selection of starting materials, the use of safer solvents, and the optimization of reaction efficiency.
A primary goal in the green synthesis of this compound would be the utilization of renewable and non-toxic starting materials. For instance, sourcing precursors from bio-based feedstocks could significantly reduce the environmental footprint of the synthesis. Furthermore, the principles of atom economy would guide the selection of reactions that incorporate the maximum number of atoms from the reactants into the final product, thereby minimizing waste.
The choice of solvent is another crucial aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. A greener approach to the synthesis of this compound would involve the use of alternative solvents such as water, supercritical fluids, or ionic liquids, which have a lower environmental impact. Additionally, performing reactions in solvent-free conditions, where possible, represents an ideal scenario from a green chemistry perspective.
Energy efficiency is also a key consideration. Synthetic methods that can be conducted at ambient temperature and pressure are preferable to those requiring significant energy input. This not only reduces costs but also minimizes the environmental impact associated with energy consumption. The development of highly efficient catalytic systems can play a pivotal role in achieving this goal.
While a specific, validated green synthesis for this compound is not yet established in the literature, the application of these green chemistry principles offers a clear path toward more sustainable production of this compound. Future research in this area will likely focus on the development of novel synthetic routes that are both efficient and environmentally responsible. researchgate.net
Utilization of Microwave Irradiation as a Synthesis Enhancement Method
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. psu.educem.com The application of microwave irradiation to the synthesis of this compound has the potential to dramatically improve reaction times, yields, and product purity. cem.com
Microwave energy directly heats the reaction mixture by interacting with polar molecules and ions, leading to a rapid and uniform temperature increase throughout the sample. psu.edu This efficient heating mechanism can accelerate reaction rates, often reducing reaction times from hours to mere minutes. organic-chemistry.org For the synthesis of this compound, this could translate to a more time- and energy-efficient process.
The use of microwave irradiation can also lead to higher reaction yields and cleaner product profiles. nih.gov The rapid heating can minimize the formation of side products that may occur during prolonged heating in conventional methods. This can simplify the purification process, reducing the need for extensive chromatography and minimizing solvent use, which aligns with the principles of green chemistry.
Isotopic Labeling Strategies for Research Purposes
Isotopic labeling is an invaluable technique for elucidating reaction mechanisms and tracking the metabolic fate of compounds. nih.govresearchgate.net The synthesis of isotopically labeled analogs of this compound, particularly deuterated versions, would provide powerful tools for detailed mechanistic investigations.
Synthesis of Deuterated Analogs for Mechanistic Investigations
The strategic incorporation of deuterium (B1214612) (²H), a stable isotope of hydrogen, into the structure of this compound can provide deep insights into the mechanisms of its formation and reactions. researchgate.net By replacing specific hydrogen atoms with deuterium, researchers can trace the path of these atoms through a reaction sequence.
For example, if a particular C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will result in a slower reaction rate, an effect known as the kinetic isotope effect (KIE). Measuring the KIE can provide strong evidence for the proposed mechanism. In the context of this compound, deuterating specific positions on the aromatic ring or the formyl group could help to elucidate the mechanism of its synthesis or its interactions with biological systems.
The synthesis of a deuterated analog of this compound would involve using a deuterated starting material or reagent at the appropriate step in the synthetic pathway. The choice of which position to deuterate would depend on the specific mechanistic question being addressed. For instance, to study the mechanism of the formylation step, a deuterated formylating agent could be employed.
Chemical Reactivity and Mechanistic Investigations of 2 Formyl 3 Hydroxyphenyl Acetate
Reactions Involving the Ester Functionality
The ester group in 2-Formyl-3-hydroxyphenyl acetate (B1210297) is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is most commonly observed in hydrolysis and transesterification reactions.
Hydrolysis Pathways (Acidic and Basic Conditions)
Hydrolysis of the acetate ester can be achieved under both acidic and basic conditions, yielding 3-formyl-4-hydroxyphenylacetic acid.
Under basic conditions, such as treatment with potassium hydroxide (B78521) in methanol, the hydrolysis proceeds via a saponification mechanism. mdpi.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the acetate group.
Acid-catalyzed hydrolysis, for instance, using hydrochloric acid in a dioxane/water mixture, also yields the corresponding carboxylic acid. mdpi.com In this case, the acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.
| Condition | Reagents | Product |
| Basic | Potassium hydroxide, Methanol | 3-Formyl-4-hydroxyphenylacetic acid |
| Acidic | Hydrochloric acid, Dioxane/Water | 3-Formyl-4-hydroxyphenylacetic acid |
Transesterification Reactions
Transesterification involves the conversion of the methyl ester to a different ester by reaction with an alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of 2-Formyl-3-hydroxyphenyl acetate are not extensively detailed in the provided results, this reaction is a fundamental transformation for esters. The general mechanism follows a similar pathway to hydrolysis, with an alcohol acting as the nucleophile instead of water.
Transformations of the Formyl Group
The aldehyde (formyl) group is a key site of reactivity in this compound, readily undergoing reduction, oxidation, and condensation reactions.
Reduction Reactions to Corresponding Alcohols
The formyl group can be selectively reduced to a primary alcohol. This transformation is a common strategy in organic synthesis. For instance, the reduction of aldehydes and ketones to their corresponding alcohols can be achieved using various reducing agents. google.com A notable method involves the use of sodium borohydride (B1222165) in the presence of a catalytic amount of cobalt(II) chloride and diisopropylamine, which has shown excellent activity for the chemoselective reduction of various carboxylic esters to their corresponding alcohols. organic-chemistry.org While this example refers to esters, similar systems are often effective for aldehyde reduction. Another approach is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses aluminum alkoxides in an alcohol solvent. google.com Pincer ruthenium complexes have also been utilized as catalysts for the hydrogenation of aromatic and aliphatic esters to alcohols under an atmospheric pressure of hydrogen gas. organic-chemistry.org
A sequence of formylation and subsequent reduction with Et3SiH catalyzed by B(C6F5)3 can be employed for the chemoselective deoxygenation of secondary benzylic alcohols. d-nb.info This indicates that the formyl group can act as an activator for reduction. d-nb.info
| Reagent/Catalyst System | Product |
| Sodium borohydride, Cobalt(II) chloride, Diisopropylamine | 2-(Hydroxymethyl)-3-hydroxyphenyl acetate |
| Aluminum isopropoxide in isopropanol (B130326) (MPV reduction) | 2-(Hydroxymethyl)-3-hydroxyphenyl acetate |
| H2, Pincer ruthenium complex | 2-(Hydroxymethyl)-3-hydroxyphenyl acetate |
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group can be oxidized to a carboxylic acid. While specific examples for this compound are not detailed, general methods for aldehyde oxidation are well-established. These often involve reagents like potassium permanganate, chromic acid, or milder oxidants like Tollens' reagent or Fehling's solution to avoid oxidation of other sensitive functional groups. The product of such an oxidation would be 2-acetoxy-6-carboxyphenylacetic acid.
Condensation Reactions with Various Nucleophiles
The formyl group readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing active methylene (B1212753) groups or primary amino groups. These reactions are fundamental in building more complex molecular scaffolds.
For example, 3-formylchromones, which share the ortho-hydroxy-formyl functionality, undergo condensation reactions with compounds containing active methylene groups. researchgate.net A specific instance of a condensation reaction involving a related compound, methyl 2-(5-formyl-2-methoxyphenyl)acetate, is the Knoevenagel condensation with nitroethane and ammonium (B1175870) acetate at reflux in an inert atmosphere. unl.pt This reaction converts the aromatic aldehyde into an α,β-unsaturated nitro compound. unl.pt Such reactions are typically followed by further transformations, like the reduction of the nitro group. unl.pt
Another important class of condensation reactions involves the reaction of the formyl group with hydrazines to form hydrazones. researchgate.net These hydrazones can then be used as intermediates for the synthesis of various heterocyclic compounds, such as pyrazoles. researchgate.net
| Nucleophile | Reaction Type | Product Type |
| Nitroethane | Knoevenagel Condensation | α,β-Unsaturated nitro compound |
| Hydrazine (B178648) derivatives | Condensation | Hydrazone |
| Compounds with active methylene groups | Condensation | Varies depending on the nucleophile |
Reactions of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for reactions such as esterification and etherification.
While the molecule already contains an acetate ester, the free phenolic hydroxyl group can undergo further esterification. A common method for this is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netthermofisher.com This is an equilibrium-driven process, and the yield of the new ester can be increased by using an excess of the carboxylic acid or by removing water as it is formed. thermofisher.com
This reaction allows for the introduction of a variety of different ester functionalities onto the aromatic ring, potentially modifying the molecule's physical and chemical properties.
The phenolic hydroxyl group can be converted into an ether through nucleophilic substitution reactions, most commonly the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.
This method is highly versatile and allows for the synthesis of a wide range of alkyl and aryl ethers from this compound, providing another avenue for structural modification.
Ring-Related Reactions and Aromatic Transformations
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is directed by the combined electronic effects of the three substituents: the formyl group, the hydroxyl group, and the acetate group.
Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group.
Acetate Group (-OAc): A moderately activating, ortho-, para-directing group.
Formyl Group (-CHO): A deactivating, meta-directing group.
The powerful activating and directing effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). The formyl group's deactivating nature will further disfavor substitution at the positions ortho and para to it. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur predominantly at the 4- and 6-positions of the aromatic ring.
Elucidation of Reaction Mechanisms and Kinetics
The chemical reactivity of this compound is centered around the interplay of its three key functional groups: the formyl (aldehyde), the hydroxyl (phenol), and the acetate (ester) groups, all attached to a benzene ring. These groups influence the electron density distribution on the aromatic ring and provide sites for a variety of chemical transformations. Mechanistic and kinetic investigations are crucial for understanding and optimizing these reactions.
Kinetic Analysis of Key Chemical Transformations
A thorough kinetic analysis of the chemical transformations of this compound is essential for optimizing reaction conditions, maximizing yields, and understanding the underlying reaction mechanisms. While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of kinetic analysis can be applied to its potential reactions.
For a reaction like the Knoevenagel condensation , a kinetic study would typically involve monitoring the disappearance of the reactants (this compound and the active methylene compound) or the appearance of the product over time. This can be achieved using techniques such as UV-Vis spectroscopy, by monitoring the change in absorbance at a wavelength specific to the product, or by High-Performance Liquid Chromatography (HPLC).
The rate law for the reaction would be determined by systematically varying the concentrations of the reactants and the catalyst. For a generalized Knoevenagel condensation, the rate law might be expressed as:
Rate = k[this compound]^a [Active Methylene Compound]^b [Catalyst]^c
where k is the rate constant, and a, b, and c are the reaction orders with respect to each species. The determination of these orders would provide insight into the reaction mechanism, particularly the rate-determining step. For example, if the reaction is first order with respect to the catalyst, it would suggest that the formation of the initial carbanion is a key step in the rate-determining part of the mechanism.
The effect of temperature on the reaction rate would be studied to determine the activation energy (Ea) using the Arrhenius equation:
k = A * e^(-Ea/RT)
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A lower activation energy would indicate a faster reaction rate.
The table below outlines the key parameters that would be investigated in a kinetic analysis of a representative reaction of this compound.
| Kinetic Parameter | Method of Determination | Significance |
| Rate Constant (k) | Monitoring concentration changes over time | Quantifies the rate of the reaction |
| Reaction Order | Method of initial rates or integral method | Reveals the dependence of the rate on reactant concentrations |
| Activation Energy (Ea) | Measuring rate constants at different temperatures (Arrhenius plot) | Indicates the minimum energy required for the reaction to occur |
| Pre-exponential Factor (A) | Extrapolation from the Arrhenius plot | Relates to the frequency of correctly oriented molecular collisions |
Such kinetic studies are fundamental for transitioning a chemical synthesis from a laboratory scale to an industrial process, ensuring efficiency and control over the final product.
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
The strategic placement of three distinct functional groups—formyl, hydroxyl, and acetate (B1210297)—on the phenyl ring endows 2-Formyl-3-hydroxyphenyl acetate with significant versatility as a synthetic building block. The differential reactivity of these groups allows for a programmed, stepwise approach to the construction of more complex molecules.
This compound serves as an ideal starting point for the synthesis of complex organic architectures. The aldehyde group can readily participate in a variety of transformations such as nucleophilic additions, Wittig reactions, and reductive aminations. It is particularly useful in condensation reactions, like the Knoevenagel or aldol (B89426) condensations, to elongate carbon chains or form new rings. unl.ptresearchgate.net The phenolic hydroxyl group offers another site for modification, including etherification or esterification, and can direct ortho-lithiation for further functionalization.
The acetate group, meanwhile, typically functions as a protecting group for a second phenolic hydroxyl. This masking strategy is crucial in multi-step syntheses where selective reaction at one of two hydroxyl groups is required. The acetate can be selectively cleaved under hydrolytic conditions at a later stage to reveal the free phenol (B47542), enabling subsequent reactions at that site. This controlled, sequential reactivity is a cornerstone of its utility in building complex molecular frameworks. The use of related formylphenyl esters as key intermediates in the synthesis of bioactive molecules like atropine (B194438) underscores the importance of this structural motif. nih.gov
In the context of multi-step synthesis, the generation of intermediates like this compound from simpler, commercially available precursors such as dihydroxybenzaldehydes is a common and powerful strategy. The acetylation of one phenolic group allows chemists to differentiate between two otherwise similar reactive sites.
For instance, in a synthetic route, the free hydroxyl group at the 3-position can be selectively alkylated or used as a directing group, while the formyl group is transformed, and the acetate at position 1 remains intact. Once the desired transformations are complete, the acetate can be hydrolyzed to unmask the second phenolic group for further reactions, such as cyclization or coupling. This approach is exemplified in the synthesis of various natural products and pharmaceutical agents where precise control over the sequence of bond formation is paramount. The use of related acetylated phenolic compounds in the synthesis of heterocyclic structures like pyrazolines demonstrates the practical application of this strategy. researchgate.net
Facilitation of Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is central to organic synthesis, and this compound is structured to participate in modern cross-coupling methodologies.
While the Suzuki-Miyaura reaction traditionally couples organoboron compounds with organic halides, recent advancements have expanded its scope to include the activation of C–O bonds. nih.gov Phenolic acetates, such as the one present in this compound, have been identified as viable electrophilic partners in nickel-catalyzed Suzuki–Miyaura cross-coupling reactions. mdpi.com
This transformation involves the oxidative addition of a low-valent nickel catalyst to the C–O bond of the acetate group, followed by transmetalation with a boronic acid and subsequent reductive elimination to form the new C–C bond. mdpi.comorganic-chemistry.org This methodology is particularly valuable as it provides a "traceless" way to activate a phenolic oxygen for coupling, converting a phenol into a biaryl structure. The reaction tolerates a range of functional groups and provides a powerful tool for constructing complex aryl-aryl bonds. mdpi.comkochi-tech.ac.jp Although the free hydroxyl group on this compound might require protection or could influence the catalytic cycle, the acetate functionality provides a direct handle for this powerful C-C bond-forming reaction.
Table 1: Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters This table presents examples of Suzuki-Miyaura couplings using aryl carboxylates as electrophilic partners, a reaction type applicable to the acetate moiety of this compound.
| Aryl Ester | Boronic Acid Partner | Catalyst System | Yield (%) | Reference |
| Phenyl acetate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 85 | mdpi.com |
| 4-Methoxyphenyl pivalate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 8 | mdpi.com |
| Naphthyl acetate | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | 90 | mdpi.com |
| Benzyl acetate | Phenylboronic acid | Pd(OAc)₂ / SPhos | 91 | kochi-tech.ac.jp |
Synthesis of Diverse Heterocyclic Systems
The functional groups of this compound provide a direct pathway to the synthesis of various medicinally relevant heterocyclic compounds.
Pyrazolines: These nitrogen-containing heterocycles are well-known for their diverse biological activities. jocpr.com A common route to their synthesis involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. eurjchem.comnih.gov The aldehyde functionality of this compound is an excellent starting point for generating the necessary chalcone (B49325) intermediate. Through a Claisen-Schmidt condensation with an appropriate ketone (e.g., acetophenone), a chalcone bearing the 3-hydroxy-phenylacetate scaffold can be formed. nih.gov Subsequent reaction of this intermediate with reagents like hydrazine hydrate, often in a solvent like ethanol (B145695) or formic acid, leads to the formation of the 5-membered pyrazoline ring. eurjchem.comresearchgate.net This method allows for the incorporation of the substituted phenyl ring into the pyrazoline core, generating a library of complex heterocyclic molecules. researchgate.net
Table 2: Synthesis of Pyrazolines from Chalcone Intermediates This table illustrates the general synthetic route where an aromatic aldehyde is first converted to a chalcone, which is then cyclized to form a pyrazoline.
| Aldehyde Precursor | Reagent for Chalcone Formation | Reagent for Cyclization | Heterocyclic Product | Reference |
| Benzaldehyde | Acetophenone, NaOH | Hydrazine Hydrate | 3,5-Diphenyl-2-pyrazoline | researchgate.net |
| 4-Chlorobenzaldehyde | Acetophenone, NaOH | Hydrazine Hydrate | 5-(4-chlorophenyl)-3-phenyl-2-pyrazoline | jocpr.com |
| Benzaldehyde | Acetophenone, NaOH | Hydrazine Hydrate, Formic Acid | 1-Formyl-3,5-diphenyl-2-pyrazoline | eurjchem.com |
Oxazoles: The oxazole (B20620) ring is another privileged scaffold in medicinal chemistry. nih.gov The aldehyde group of this compound makes it a suitable substrate for established oxazole syntheses. The Van Leusen oxazole synthesis, for example, provides a direct route by reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.govijpsonline.com This reaction would yield a 5-substituted oxazole, where the substituent is the 2-(3-hydroxyphenyl acetate) moiety. Other methods, such as iodine-catalyzed tandem oxidative cyclizations, also utilize aldehydes as key starting materials for oxazole formation. organic-chemistry.orgresearchgate.net These synthetic routes offer a straightforward way to append an oxazole ring to the phenolic acetate framework, creating molecules with potential applications in drug discovery and materials science.
Derivatization of Chromone-like Structures
This compound serves as a key precursor to 3-formylchromone, a molecule of significant interest in synthetic organic chemistry. The reactivity of 3-formylchromone is centered around its three electron-deficient sites: the C-2 and C-4 positions of the pyrone ring and the carbon of the formyl group. mdpi.com This electronic structure makes it an excellent substrate for a variety of chemical transformations, particularly in the synthesis of complex heterocyclic systems. mdpi.comnih.gov
A primary method for its derivatization is the Knoevenagel condensation, which involves reacting 3-formylchromone with compounds containing active methylene (B1212753) or methyl groups. mdpi.comresearchgate.net These reactions are typically base-catalyzed and lead to a diverse array of substituted chromone (B188151) derivatives. For instance, the reaction of 3-formylchromone with malonic acid or its esters produces β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids or their corresponding ethyl esters. mdpi.com Similarly, condensation with barbituric acid derivatives yields complex products, demonstrating the versatility of the formylchromone (B10848765) scaffold. mdpi.com
The resulting condensation products can undergo further transformations. The γ-pyrone ring is susceptible to opening by nucleophilic attack, a characteristic that is widely exploited to synthesize new heterocyclic systems that may not be directly accessible otherwise. mdpi.comnih.gov This reactivity allows 3-formylchromone to act as a building block for fused heterocycles through reactions with bifunctional nucleophiles. mdpi.com Multicomponent cascade reactions involving 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals have been developed to produce highly functionalized and complex molecular architectures, such as 9-azabicyclo[3.3.1]nonane derivatives. acs.org
Table 1: Examples of Reactants for Derivatization of 3-Formylchromone
| Reactant Class | Specific Example | Resulting Structure Type |
|---|---|---|
| Malonic Acid Derivatives | Malonic Acid | β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acid mdpi.com |
| Malonic Acid Derivatives | Diethyl Malonate | Ethyl β-(4-oxo-4H-1-benzopyran-3-yl)acrylate mdpi.com |
| Barbituric Acid Derivatives | Barbituric Acid | Condensation product mdpi.com |
| Active Methylene Compounds | Enaminones | Intermediate for 9-Azabicyclo[3.3.1]nonane derivatives acs.org |
| Active Methyl Compounds | Acetophenone | Chalcones ekb.eg |
Development of Novel Chemical Reagents and Catalysts
The chemical structure of this compound, particularly its aldehyde (formyl) group, makes it a valuable starting material for developing novel reagents and catalysts. The formyl group is readily converted into other functional groups, most notably imines through condensation with primary amines to form Schiff bases. acs.orgyoutube.com
These Schiff base derivatives are not merely synthetic intermediates; they can be designed as "privileged ligands." mdpi.com Chiral Schiff bases, in particular, are sought after for their ability to coordinate with metal ions, forming complexes that can function as catalysts in asymmetric synthesis. mdpi.com The tunability of the electronic and structural properties of these ligands allows for the fine-tuning of catalytic activity and selectivity. mdpi.com
Investigation of Catalytic Activity of Derivatives (e.g., in the racemization of L-glutamic acid)
Derivatives of this compound, especially Schiff bases, are investigated for their potential catalytic activity in various organic transformations, including the racemization of amino acids. The racemization of L-glutamic acid to its D-enantiomer is a crucial step in certain synthetic pathways. researchgate.net
The underlying mechanism for many enzyme-catalyzed amino acid transformations, including racemization, involves the formation of a Schiff base between the amino acid's amino group and a cofactor's aldehyde group, such as pyridoxal (B1214274) phosphate (B84403) (PLP). wikipedia.org This process, known as transaldimination, is key to the catalytic cycle. wikipedia.org Synthetic catalysts can be designed to mimic this function. Chiral Schiff base metal complexes, for example, have demonstrated catalytic activity in various reactions, including the epoxidation of alkenes and oxidation of sulfides. mdpi.com The investigation into using Schiff bases derived from compounds like this compound for amino acid racemization is based on these established principles of Schiff base chemistry and catalysis. youtube.comwikipedia.org Such synthetic catalysts could offer alternatives to enzymatic processes, potentially providing advantages in terms of reaction conditions and substrate scope. researchgate.net
Contributions to Materials Science Research
While not a polymer itself, this compound contributes to materials science by serving as a versatile building block for more complex molecules and materials.
Intermediate in the Production of Polymers or Other Advanced Materials
The true value of this compound in materials science lies in its role as a key synthetic intermediate. Its derivatization into a wide range of chromone-based heterocyclic compounds is its most significant contribution. nih.gov These resulting heterocyclic systems are considered advanced molecular structures that can be foundational elements for new materials. The ability to generate a large library of diverse structures from a single precursor is highly valuable in the search for materials with specific electronic, optical, or biological properties. mdpi.comnih.gov The synthesis of complex, fused heterocyclic systems from 3-formylchromone provides a pathway to novel molecular scaffolds that could, in principle, be incorporated into larger polymeric structures or utilized as functional components in advanced materials. nih.gov
Investigations into Biological Interactions and Potential Mechanisms
Exploration of Potential Biological Activities Based on Structural Analogy
The chemical architecture of 2-Formyl-3-hydroxyphenyl acetate (B1210297), featuring a phenolic ring, an aldehyde group, and an acetate ester, suggests a range of possible biological activities. This inference is drawn from extensive studies on compounds sharing these functional motifs.
Preliminary Indications from Structurally Related Phenolic Compounds (e.g., anti-inflammatory, analgesic potential)
Phenolic compounds are widely recognized for their potential health benefits, including anti-inflammatory and analgesic effects. nih.gov The anti-inflammatory capacity of flavonoids and other phenolics is a recurring theme in scientific literature. nih.govnih.gov Studies suggest that the phenolic ring and its hydroxyl groups are key to scavenging free radicals and inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). nih.govresearchgate.net For instance, extracts rich in phenolic compounds have been shown to reduce paw edema in animal models and lower levels of pro-inflammatory cytokines like IL-1 and TNF-α. nih.gov
The structural similarity of 2-Formyl-3-hydroxyphenyl acetate to salicylaldehyde (B1680747) derivatives further supports this potential. Salicylaldehydes are known precursors to compounds with therapeutic properties. mdpi.comnih.gov The analgesic efficacy of some plant extracts has been linked to their phenolic content and a proposed mechanism involving the inhibition of prostaglandin (B15479496) biosynthesis. researchgate.net Furthermore, research on phenolic glycosides from Moringa oleifera has demonstrated that acetylation can significantly enhance anti-inflammatory activity by inhibiting nitric oxide (NO) production in macrophage cell lines. nih.gov Specifically, acetylated derivatives were found to be substantially more potent than their un-acetylated counterparts, suggesting the acetate group in this compound could be crucial for its potential biological effects. nih.gov
Investigation of Intrinsic Antioxidant Properties
The antioxidant potential of a compound is its ability to neutralize harmful reactive oxygen species (ROS), which are implicated in numerous disease processes. Phenolic compounds are well-regarded antioxidants, a property attributed to their ability to donate hydrogen or electrons. tandfonline.commdpi.com The structure of this compound, as a phenolic compound, strongly suggests it possesses intrinsic antioxidant capabilities.
Derivatives of salicylaldehyde, a core component of the target molecule, have shown remarkable antioxidant activity in various assays. mdpi.com For example, certain salicylaldehyde-derived secondary amines have demonstrated significantly higher antioxidant capacity than standard antioxidants like BHT and BHA in ABTS and phenanthroline assays. mdpi.com The mechanism is believed to involve the donation of protons and electrons to scavenge free radicals. tandfonline.com The formation of metal complexes with salicylaldehyde-based Schiff bases can also enhance this antioxidant effectiveness. tandfonline.com Studies on açaí meal, which is rich in a diverse range of phenolics, have shown a strong positive correlation between the total phenolic content and the radical scavenging activity. mdpi.com This body of evidence collectively suggests that this compound is a promising candidate for antioxidant activity.
Mechanistic Studies of Biological Interactions
Understanding how this compound might exert its effects requires examining its potential interactions with key biological molecules like enzymes and proteins, and its role in cellular redox processes.
Enzyme Interactions and Influence on Metabolic Pathways
The functional groups on this compound make it a candidate for interaction with various enzymes. The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, is a known mechanism for many anti-inflammatory compounds. acs.org Given the anti-inflammatory potential of related phenolics, exploring the interaction of this compound with COX enzymes is a logical step. nih.govresearchgate.net For example, a lipophenol derived from epigallocatechin gallate demonstrated a significant ability to inhibit COX-2 expression. acs.org
Furthermore, studies on enzymes that process similar substrates provide valuable mechanistic clues. The enzyme p-Hydroxyphenylacetate 3-Hydroxylase, a flavoprotein monooxygenase, catalyzes the hydroxylation of p-hydroxyphenylacetate, a compound structurally related to the phenylacetate (B1230308) portion of the target molecule. nih.govnih.gov Research has shown that interactions with the substrate's phenolic hydroxyl group are essential for the enzyme's catalytic activity. nih.govnih.gov This highlights the critical role the hydroxyl group on the phenyl ring of this compound could play in directing its interaction with and modification by metabolic enzymes. Salicylaldehyde-based Schiff bases have also been noted for their ability to inhibit enzymes through chelation, a process that reduces the polarity of a metal ion and allows for greater cell penetration. tandfonline.com
Potential for Protein Modulation (e.g., hemoglobin modulation by related compound classes)
Beyond enzymatic interactions, phenolic compounds can modulate the function of other critical proteins. Hemoglobin, the oxygen-carrying protein in red blood cells, is a known target for various small molecules that can alter its oxygen affinity and function. nih.gov This modulation can have significant physiological effects. nih.govnih.gov
Certain classes of compounds structurally related to this compound have been designed specifically to interact with hemoglobin. For example, some Michael acceptor compounds, which can be phenolic in nature, are engineered to bind to a specific cysteine residue on hemoglobin (βCys93) to increase its oxygen affinity, a potential therapeutic strategy for sickle cell disease. mdpi.com Additionally, metal-phenolic networks have been used to create protective antioxidant coatings for hemoglobin nanoparticles, demonstrating a direct interaction between phenolic ligands and the protein surface to prevent its oxidation. dtu.dk This evidence suggests that phenolic compounds like this compound or its metabolites could potentially interact with and modulate the function of proteins such as hemoglobin.
Role of Oxidative and Reductive Processes in Biological Contexts
The antioxidant properties of this compound are intrinsically linked to its participation in oxidative and reductive (redox) processes. The primary antioxidant mechanism for phenolic compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. tandfonline.com This act of donation is a reductive process for the radical and an oxidative one for the phenolic compound.
In a biological context, these processes are often mediated by enzymes. For instance, the hydroxylation of p-hydroxyphenylacetate by its specific hydroxylase involves the transfer of an oxygen atom from a C4a-hydroperoxy-flavin intermediate to the substrate. nih.gov This is a highly controlled oxidative reaction that is fundamental to the metabolism of aromatic compounds. The interaction between the enzyme and the substrate's phenolic group is critical for this process to occur. nih.govnih.gov The ability of this compound to participate in such redox reactions is central to its potential biological activity, from scavenging radicals directly to serving as a substrate for metabolic enzymes that carry out oxidative transformations. mdpi.commdpi.com
Data Tables
Table 1: Antioxidant Activity of Structurally Related Salicylaldehyde Derivatives
This table presents the antioxidant activity of several secondary amine derivatives of salicylaldehyde, a core structural component of this compound. The data is expressed as IC50 (the concentration required to inhibit 50% of the radical) and A0.5 (the concentration required for 50% of maximal absorbance) values from ABTS and phenanthroline assays, respectively. Lower values indicate higher antioxidant activity.
Data sourced from MDPI mdpi.com.
Involvement in Transmetalation Processes within Biological Systems
Transmetalation, the transfer of a ligand from one metal to another, is a fundamental process in organometallic chemistry and has significant implications in biological systems, including in the mechanisms of metalloenzymes and the toxicology of metal ions. An investigation into the scientific literature reveals a notable absence of studies specifically detailing the involvement of this compound in biological transmetalation processes. While the structurally related salicylaldehyde and its derivatives are known to act as chelating agents for various metal ions, direct evidence or detailed research findings on the role of this compound in facilitating or participating in transmetalation reactions within a biological context are not presently available. The potential for the hydroxyl and formyl groups to coordinate with metal ions suggests a theoretical capacity for such interactions, but this remains an area requiring empirical investigation.
Isolation and Characterization from Natural Sources
A thorough review of scientific databases and literature indicates that this compound has not been reported as a naturally occurring compound isolated from plant, microbial, or animal sources. While its core structure, salicylaldehyde, is found in nature, for instance as a characteristic aroma component of buckwheat and in the defensive secretions of certain leaf beetle species, the specific acetylated derivative at the 3-hydroxy position has not been identified as a natural product. The focus of natural product research has often been on other related structures.
Structural Elucidation Methodologies for Naturally Occurring Analogs
In the event that an analog of this compound were to be isolated from a natural source, a combination of modern spectroscopic and spectrometric techniques would be employed for its structural elucidation. These well-established methodologies are crucial for determining the precise arrangement of atoms and functional groups within a molecule.
The primary techniques for the structural determination of novel natural products include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental for establishing the carbon-hydrogen framework of a molecule. These techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. Fragmentation patterns observed in MS/MS experiments can offer further clues about the molecule's structure.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of specific functional groups, such as the carbonyl (C=O) of the aldehyde and ester groups, and the hydroxyl (-OH) group.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can help to identify the presence of a chromophore, such as the aromatic ring system in this compound.
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, confirming the connectivity and stereochemistry of the molecule.
These methods, used in concert, allow for the unambiguous identification and characterization of novel compounds from natural sources.
Future Research Trajectories for this compound: A Roadmap
While this compound, a bespoke chemical entity, has yet to be the focus of extensive published research, its unique structural characteristics present a fertile ground for future scientific inquiry. The exploration of this compound through advanced computational and synthetic methodologies promises to unlock a deeper understanding of its properties and potential applications. This article outlines prospective research avenues, adhering to a structured framework to guide future investigations.
Q & A
What are the common synthetic routes for 2-Formyl-3-hydroxyphenyl acetate, and what critical steps ensure high yield and purity?
Level: Basic
Methodological Answer:
A widely used synthetic route involves acetylation and protection/deprotection strategies. For example, analogous compounds like methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5) are synthesized via esterification of the parent acid using acetic anhydride in the presence of a base (e.g., NaOH) at controlled temperatures (0 °C). Critical steps include:
- Protection of reactive groups : Acetylation of hydroxyl groups to prevent undesired side reactions during ester formation .
- Carboxylic acid activation : Conversion to acid chloride using SOCl₂ and DMF, followed by reaction with alcohols (e.g., phenethyl or phenpropyl alcohol) in the presence of triethylamine .
- Deprotection : Base-induced removal of acetyl groups to restore hydroxyl functionality .
Key yield determinants include stoichiometric control of reagents, reaction temperature, and purification via column chromatography or recrystallization.
Which analytical techniques are most effective for characterizing this compound, and how are they validated?
Level: Basic
Methodological Answer:
- HPLC-UV/RI : Used for purity assessment and impurity profiling. Pharmacopeial methods (e.g., USP) recommend gradient elution with C18 columns and mobile phases like acetonitrile/water. Validation parameters include specificity, linearity (R² > 0.99), and precision (%RSD < 2%) .
- NMR and FTIR : Confirm structural integrity. For example, the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and ester carbonyl (C=O stretch at ~1740 cm⁻¹ in FTIR) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₀O₃, MW 178.18) and fragmentation patterns .
How does the stability of this compound vary under experimental conditions, and what degradation products are observed?
Level: Advanced
Methodological Answer:
Stability studies should assess:
- Hydrolytic degradation : Under acidic/basic conditions, the ester group may hydrolyze to 2-formyl-3-hydroxyphenyl acetic acid. Accelerated testing (40°C/75% RH) with HPLC-MS monitors degradation kinetics .
- Oxidative pathways : Aldehyde oxidation to carboxylic acid derivatives, particularly in the presence of peroxides or light. Use argon purging or antioxidants to mitigate .
- Storage recommendations : Store at -20°C in amber vials with desiccants to prevent moisture and photodegradation .
What strategies resolve contradictions in reported bioactivity data of this compound across studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from:
- Impurity variability : Pharmacopeial standards limit individual impurities (e.g., ≤0.1%) and total impurities (≤0.5%). Contradictions may stem from unaccounted impurities (e.g., monobenzyl analogues) affecting bioactivity .
- Assay conditions : Differences in solvent polarity, pH, or cell lines can alter results. Standardize protocols using validated reference materials and include positive controls .
- Data normalization : Use internal standards (e.g., deuterated analogs) in LC-MS to correct for matrix effects .
How to develop a validated HPLC method for quantifying this compound in complex matrices?
Level: Methodological
Answer:
- Column selection : C18 columns (250 mm × 4.6 mm, 5 µm) with a precolumn filter to retain particulate matter .
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 10% B to 90% B over 20 minutes .
- Detection : UV at 254 nm for the aromatic and aldehyde moieties.
- Validation :
- Linearity : 5-point calibration curve (1–100 µg/mL).
- Accuracy : Spike recovery (98–102%) in biological matrices.
- Precision : Intraday/interday %RSD < 2% .
What are the challenges in synthesizing derivatives of this compound, and how to optimize reaction conditions?
Level: Advanced
Methodological Answer:
Derivatization challenges include:
- Aldehyde reactivity : Competing reactions (e.g., Schiff base formation) require protecting the aldehyde group with trimethylsilyl or acetal derivatives prior to functionalization .
- Steric hindrance : Bulky substituents on the phenyl ring may reduce esterification efficiency. Use microwave-assisted synthesis (80°C, 30 min) or high-pressure catalysis to enhance reaction rates .
- Purification : Derivatives often require preparative HPLC with a water-methanol gradient (30–70%) for isolation .
How to analyze and mitigate batch-to-batch variability in this compound synthesis?
Level: Advanced
Methodological Answer:
- Root-cause analysis : Use Design of Experiments (DoE) to identify critical process parameters (e.g., reaction time, catalyst loading) .
- In-process controls (IPC) : Monitor intermediates via TLC or inline FTIR to ensure consistent conversion rates .
- Statistical tools : Multivariate analysis (e.g., PCA) correlates impurity profiles (e.g., residual acetic anhydride) with yield fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
